molecular formula C11H15FO B13305672 3-(4-Fluoro-2-methylphenyl)butan-2-ol

3-(4-Fluoro-2-methylphenyl)butan-2-ol

Cat. No.: B13305672
M. Wt: 182.23 g/mol
InChI Key: HHCMPCVAGKJAHN-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)butan-2-ol is a fluorinated secondary alcohol with the molecular formula C₁₁H₁₅FO (molar mass: 182.24 g/mol). Its structure comprises a butan-2-ol backbone substituted at the 3rd carbon with a 4-fluoro-2-methylphenyl group.

Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

3-(4-fluoro-2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-7-6-10(12)4-5-11(7)8(2)9(3)13/h4-6,8-9,13H,1-3H3

InChI Key

HHCMPCVAGKJAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)butan-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Fluoro-2-methylphenyl)butan-2-ol with structurally or functionally related compounds, focusing on molecular properties, physical data, and applications.

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
This compound C₁₁H₁₅FO 182.24 Not reported Not reported Potential intermediate in pharmaceuticals or agrochemicals (inferred from analogs) .
2-(3-Chloro-4-fluorophenyl)butan-2-ol C₁₀H₁₂ClFO 202.65 Not reported Not reported Structural analog with chlorine substitution; likely used in specialty chemical synthesis .
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Not reported Not reported Regulated by IFRA for fragrance safety; used in perfumes and cosmetics at controlled levels .
2-Methyl-3-buten-2-ol C₅H₁₀O 86.13 98–99 0.824 Laboratory reagent; low molecular weight with high volatility .
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Not reported Not reported Specialty alcohol with phenyl and methyl groups; applications in organic synthesis .
(2R,3S/2S,3R)-3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride C₁₄H₁₂ClF₃N₂O·HCl 363.72 Not reported Not reported Key intermediate in Voriconazole (antifungal drug) synthesis .

Key Structural and Functional Comparisons:

Substituent Effects: The fluorine atom in this compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 4-Phenyl-3-buten-2-ol. Chlorine substitution in 2-(3-Chloro-4-fluorophenyl)butan-2-ol adds steric bulk and alters polarity, which may influence solubility and reactivity .

Boiling Point Trends :

  • Smaller alcohols like 2-Methyl-3-buten-2-ol (86.13 g/mol, bp 98–99°C) exhibit lower boiling points due to reduced molecular weight and branching. In contrast, bulkier analogs (e.g., Voriconazole intermediate, 363.72 g/mol) likely have higher boiling points, though data is unavailable .

Applications :

  • Fragrance Industry : 4-Phenyl-3-buten-2-ol is regulated by IFRA due to sensitization risks, highlighting the importance of safety assessments for structurally similar alcohols .
  • Pharmaceuticals : Fluorinated and chlorinated derivatives (e.g., Voriconazole intermediate) demonstrate the role of halogenation in enhancing bioactivity .

Reactivity :

  • Secondary alcohols like this compound are less prone to oxidation than primary alcohols (e.g., 3-Methyl-2-phenylbutan-1-ol) but may undergo esterification or etherification reactions .

Biological Activity

3-(4-Fluoro-2-methylphenyl)butan-2-ol, a compound with significant structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluoro group and a methyl group on the phenyl ring influences its pharmacological properties, making it a candidate for further research in drug development and therapeutic applications.

The molecular formula of this compound is C11H15FOC_{11}H_{15}FO, with a molecular weight of approximately 182.23 g/mol. This compound features a butanol moiety linked to a substituted phenyl group, which plays a crucial role in its biological interactions and activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer applications. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups (EWGs) can enhance cytotoxic effects against specific cancer cell lines.

Table 1: Biological Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
DoxorubicinMCF-70.5DNA intercalation
ProdigiosinMCF-71.93Induces apoptosis
TamoxifenMCF-710.38ER modulation

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In studies involving human breast adenocarcinoma (MCF-7), this compound showed promising cytotoxic activity, with IC50 values indicating effective induction of apoptosis. Flow cytometry assays demonstrated that this compound can trigger cell death mechanisms similar to those observed with established chemotherapeutics like doxorubicin.
  • Mechanistic Insights : Research has shown that the compound interacts with cellular pathways involved in apoptosis. For instance, it was found to increase the expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells, suggesting its potential as an anticancer agent.

Interaction Studies

Investigating the interactions between this compound and various biological targets is essential for understanding its pharmacological profile. Preliminary data indicate that this compound may interact with G protein-coupled receptors (GPCRs) and other critical enzymes, which could influence its therapeutic efficacy.

Table 2: Interaction Profile

TargetActivity TypeEffect
α2A-Adrenergic receptorAgonistIncreased cAMP levels
Cannabinoid receptor CB1AgonistModulates neurotransmitter release
Cyclooxygenase (COX)-1InhibitorReduces inflammatory response

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